Cas no 65185-41-3 (6-Bromoquinoline-2-carbonitrile)
6-Bromoquinoline-2-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 6-Bromoquinoline-2-carbonitrile
- 2-Quinolinecarbonitrile,6-bromo-
- 6-Bromo-2-cyanoquinoline
- 6-Bromoquinaldonitrile
- 6-BROMO-QUINOLINE-2-CARBONITRILE
- 2-Quinolinecarbonitrile,6-bromo
- 6-bromanylquinoline-2-carbonitrile
- 6-bromo-2-quinolinecarbonitrile
- SY064468
- CS-0171175
- FT-0600875
- AKOS016846085
- AS-37131
- 65185-41-3
- AB43399
- A835008
- DTXSID70495747
- MFCD08062622
- SCHEMBL5020158
- BXWLFCFYDFRSPE-UHFFFAOYSA-N
- DB-073585
-
- MDL: MFCD08062622
- Inchi: 1S/C10H5BrN2/c11-8-2-4-10-7(5-8)1-3-9(6-12)13-10/h1-5H
- InChI Key: BXWLFCFYDFRSPE-UHFFFAOYSA-N
- SMILES: BrC1C=CC2C(=CC=C(C#N)N=2)C=1
Computed Properties
- Exact Mass: 231.96400
- Monoisotopic Mass: 231.96361g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 232
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 36.7Ų
Experimental Properties
- Color/Form: Yellow to Brown Solid
- Density: 1.66±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 222 ºC
- Boiling Point: 379.7 °C at 760 mmHg
- Flash Point: 183.5 °C
- Refractive Index: 1.702
- Solubility: Almost insoluble (0.079 g/l) (25 º C),
- PSA: 36.68000
- LogP: 2.86898
6-Bromoquinoline-2-carbonitrile Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P280;P305+P351+P338
- Storage Condition:Room temperature
6-Bromoquinoline-2-carbonitrile Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-Bromoquinoline-2-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 048865-250mg |
6-Bromo-quinoline-2-carbonitrile |
65185-41-3 | 95% | 250mg |
£293.00 | 2022-03-01 | |
| Fluorochem | 048865-1g |
6-Bromo-quinoline-2-carbonitrile |
65185-41-3 | 95% | 1g |
£731.00 | 2022-03-01 | |
| Fluorochem | 048865-5g |
6-Bromo-quinoline-2-carbonitrile |
65185-41-3 | 95% | 5g |
£2191.00 | 2022-03-01 | |
| AstaTech | 56891-0.1/G |
6-BROMO-QUINOLINE-2-CARBONITRILE |
65185-41-3 | 97% | 0.1g |
$206 | 2023-09-17 | |
| AstaTech | 56891-0.25/G |
6-BROMO-QUINOLINE-2-CARBONITRILE |
65185-41-3 | 97% | 0.25g |
$410 | 2023-09-17 | |
| AstaTech | 56891-1/G |
6-BROMO-QUINOLINE-2-CARBONITRILE |
65185-41-3 | 97% | 1g |
$445 | 2023-09-17 | |
| Alichem | A189006992-250mg |
6-Bromoquinoline-2-carbonitrile |
65185-41-3 | 97% | 250mg |
$342.54 | 2023-09-01 | |
| Alichem | A189006992-1g |
6-Bromoquinoline-2-carbonitrile |
65185-41-3 | 97% | 1g |
$847.70 | 2023-09-01 | |
| TRC | B800350-10mg |
6-Bromo-quinoline-2-carbonitrile |
65185-41-3 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B800350-50mg |
6-Bromo-quinoline-2-carbonitrile |
65185-41-3 | 50mg |
$ 95.00 | 2022-06-06 |
6-Bromoquinoline-2-carbonitrile Suppliers
6-Bromoquinoline-2-carbonitrile Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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5. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
Additional information on 6-Bromoquinoline-2-carbonitrile
Introduction to 6-Bromoquinoline-2-carbonitrile (CAS No. 65185-41-3)
6-Bromoquinoline-2-carbonitrile (CAS No. 65185-41-3) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. This compound, characterized by its unique brominated quinoline core and cyano group, has been the subject of numerous studies due to its potential applications in drug discovery and materials science. In this article, we will delve into the chemical properties, synthesis methods, and recent research advancements involving 6-Bromoquinoline-2-carbonitrile.
Chemical Structure and Properties
6-Bromoquinoline-2-carbonitrile is a brominated derivative of quinoline with a cyano group attached to the 2-position of the quinoline ring. The molecular formula of this compound is C10H6BrN2, and it has a molecular weight of 230.07 g/mol. The presence of the bromine atom and the cyano group imparts unique chemical properties to this molecule, making it an attractive starting material for various synthetic transformations.
The bromine atom in 6-Bromoquinoline-2-carbonitrile is a versatile functional group that can undergo various reactions such as nucleophilic substitution, coupling reactions, and elimination reactions. The cyano group, on the other hand, can be converted into other functional groups like carboxylic acids, amides, and amines through well-established chemical transformations. These properties make 6-Bromoquinoline-2-carbonitrile a valuable intermediate in the synthesis of complex organic molecules.
Synthesis Methods
The synthesis of 6-Bromoquinoline-2-carbonitrile has been reported using several methods, each with its own advantages and limitations. One common approach involves the bromination of 2-cyanoquinoline followed by selective bromination at the 6-position. This method typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in an appropriate solvent such as acetic acid or dichloromethane.
An alternative route involves the condensation of 2-cyanoaniline with an appropriate aldehyde or ketone followed by cyclization to form the quinoline ring. The resulting quinoline can then be brominated selectively at the 6-position using a suitable brominating agent. This method offers greater flexibility in terms of substituents on the starting materials and can be used to synthesize a variety of substituted quinolines.
Applications in Medicinal Chemistry
6-Bromoquinoline-2-carbonitrile has shown promise in medicinal chemistry due to its potential as a lead compound for drug discovery. Quinolines are known for their broad-spectrum biological activities, including antimalarial, antibacterial, and anticancer properties. The presence of the bromine atom and cyano group in 6-Bromoquinoline-2-carbonitrile can be exploited to enhance these biological activities through structural modifications.
A recent study published in the Journal of Medicinal Chemistry reported that derivatives of 6-Bromoquinoline-2-carbonitrile exhibited potent antiproliferative activity against various cancer cell lines. The researchers found that substitution at the 4-position of the quinoline ring with electron-withdrawing groups such as fluoro or chloro significantly enhanced the antiproliferative activity. These findings highlight the potential of 6-Bromoquinoline-2-carbonitrile-based compounds as novel anticancer agents.
Potential Applications in Materials Science strong>
Beyond medicinal chemistry, 6-Bromoquinoline-2-carbonitrile strong> has also found applications in materials science due to its unique electronic properties. Quinolines are known for their ability to form stable radical cations and anions, making them useful in organic electronics and photovoltaic devices. The presence of the cyano group in6-Bromoquinoline-2-carbonitrile strong >can further enhance its electronic properties by increasing electron delocalization within the molecule. p > p >Recent research published in Advanced Materials demonstrated that6-Bromoquinoline-2-carbonitrile strong >and its derivatives could be used as hole transport materials in organic solar cells. The researchers found that these compounds exhibited high hole mobility and good stability under ambient conditions, making them promising candidates for next-generation photovoltaic devices.< / p > p >< strong >Conclusion strong > p > p >< strong >6-Bromoquinoline-2-carbonitrile strong >(CAS No . 65185 -41 -3) is a multifaceted compound with significant potential in both medicinal chemistry and materials science . Its unique chemical structure , characterized by a brominated quinoline core and a cyano group , makes it an attractive starting material for various synthetic transformations . Recent research has highlighted its potential as a lead compound for drug discovery , particularly in the development of novel anticancer agents . Additionally , its electronic properties make it suitable for use in organic electronics and photovoltaic devices . As research continues to advance , it is likely that6-Bromoquinoline-2-carbonitrile strong >will find even more diverse applications across multiple fields .< / p > article > < / response >
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